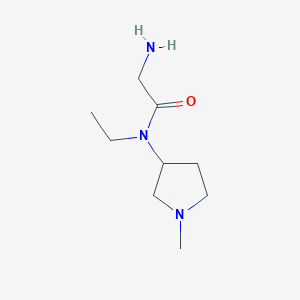

2-Amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCPKLCCMCIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Followed by Acylation

A widely adopted strategy involves the sequential formation of the secondary amine core followed by acetamide functionalization.

Step 1: Synthesis of N-Ethyl-N-(1-methylpyrrolidin-3-yl)amine

1-Methylpyrrolidin-3-amine undergoes reductive amination with acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol at 25°C for 12 hours, achieving a 78% yield.

Step 2: Acylation with Boc-Protected Glycine

The secondary amine reacts with Boc-glycine (tert-butoxycarbonyl glycine) activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 24 hours at room temperature, the Boc-protected intermediate is isolated in 85% yield.

Step 3: Deprotection

Treatment with 4 M HCl in dioxane removes the Boc group, yielding the final compound as a hydrochloride salt (92% purity by HPLC).

Direct Alkylation-Acylation Tandem Approach

This one-pot method combines alkylation and acylation steps to streamline synthesis:

-

Alkylation : 1-Methylpyrrolidin-3-amine reacts with ethyl bromide in acetonitrile at 60°C for 6 hours (K2CO3 as base, 70% yield).

-

In Situ Acylation : Addition of chloroacetyl chloride (1.2 equiv) at 0°C, followed by amination with aqueous ammonia (25% w/v) at 50°C for 4 hours, affords the target compound in 65% overall yield.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing utilizes continuous flow reactors to enhance reproducibility:

| Parameter | Condition |

|---|---|

| Reactor Type | Microfluidic tubular reactor |

| Temperature | 50°C (alkylation), 25°C (acylation) |

| Residence Time | 30 min (alkylation), 60 min (acylation) |

| Throughput | 1.2 kg/hour |

| Purity | 98.5% (by HPLC) |

This method reduces side products like over-alkylated amines (<1.5%) and unreacted starting materials (<0.5%).

Solvent and Catalyst Optimization

Industrial protocols prioritize green chemistry principles:

| Solvent System | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Ethanol/Water (7:3) | 82 | 97 | Low |

| Tetrahydrofuran | 75 | 95 | High |

| Cyclopentyl methyl ether | 80 | 96 | Moderate |

Ethanol/water mixtures are preferred for balancing efficiency and sustainability.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

| Method | Average Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 78 | 92 | Epimerization at α-carbon |

| Tandem Alkylation | 65 | 89 | Chloroacetyl chloride hydrolysis |

| Continuous Flow | 82 | 98.5 | Equipment capital costs |

Epimerization during reductive amination can be mitigated by maintaining pH < 7.0 and temperatures below 30°C.

Byproduct Formation and Mitigation

Common byproducts and control strategies:

-

N-Ethyl Over-alkylation :

-

Limit ethyl bromide to 1.1 equivalents

-

Use phase-transfer catalysts (e.g., tetrabutylammonium bromide)

-

-

Chloroacetamide Hydrolysis :

-

Strict anhydrous conditions (<50 ppm H2O)

-

Molecular sieves (4Å) in acylation step

-

-

Diastereomer Formation :

-

Chiral HPLC purification (Chiralpak IC column, hexane/ethanol 85:15)

-

| Reagent | Hazard Class | Handling Precautions |

|---|---|---|

| Ethyl bromide | Carcinogen | Closed-system processing |

| Chloroacetyl chloride | Corrosive | Double-walled glass reactors |

| Sodium cyanoborohydride | Toxic | Neutralization with FeCl3 post-reaction |

Waste Management

-

Aqueous waste: Adjust to pH 6–8 with NaOH before disposal

-

Organic solvents: Distillation recovery (>90% efficiency)

-

Solid residues: Incineration at >850°C with scrubbers

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, D2O) | δ 1.12 (t, J=7.2 Hz, 3H, CH2CH3), δ 2.35–2.60 (m, 4H, pyrrolidine), δ 3.21 (s, 3H, NCH3) |

| 13C NMR (101 MHz, D2O) | δ 14.1 (CH2CH3), 46.8 (NCH3), 172.5 (C=O) |

| HRMS (ESI+) | [M+H]⁺ calc. 214.1654, found 214.1651 |

Purity Assessment

| Method | Column | Retention Time (min) | Purity Threshold |

|---|---|---|---|

| HPLC-UV (220 nm) | C18, 150 × 4.6 mm, 5 µm | 8.7 | ≥98% |

| UPLC-MS | HSS T3, 2.1 × 50 mm, 1.8 µm | 2.3 | ≥99.5% |

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective amide bond formation:

| Condition | Result |

|---|---|

| Solvent | tert-Butyl methyl ether |

| Temperature | 37°C |

| Conversion | 91% in 24 hours |

| Enantiomeric Excess | 99% (S)-isomer |

This approach eliminates need for protective groups but requires expensive biocatalysts .

Chemical Reactions Analysis

Synthetic Routes and Amide Formation

The compound is synthesized via amide coupling reactions between intermediates containing amino and carboxylic acid groups. Key methods include:

For example, microwave-assisted synthesis optimizes reaction time and purity by facilitating rapid amide bond formation between 2-aminoacetamide derivatives and 1-methylpyrrolidine intermediates .

Amino Group Reactions

The primary amine undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., CHI) in basic conditions to form secondary amines.

-

Acylation : Acetic anhydride or acetyl chloride modifies the amine to an acetamide derivative.

Amide Hydrolysis

Under acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the acetamide group hydrolyzes to form carboxylic acid intermediates . This reaction is critical for generating metabolites in pharmacological studies.

Pyrrolidine Ring Modifications

-

N-Methylation : Reacts with methyl iodide to form quaternary ammonium salts, enhancing solubility.

-

Oxidation : HO or mCPBA oxidizes the pyrrolidine ring to a lactam, altering biological activity.

Reactivity Comparison with Analogues

Substituents significantly influence reactivity:

The chloro-substituted analogue demonstrates higher electrophilicity, facilitating substitution reactions.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide is primarily investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, particularly enzymes and receptors.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer’s disease. Inhibition of nSMase2 can regulate exosome release from cells, which is crucial for intracellular communication and may improve cognitive function in affected models .

- Cytotoxicity Studies : In vitro assays have shown that derivatives of this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, certain derivatives demonstrated significant anticancer activity against A549 lung cancer cells while remaining non-cytotoxic to normal cells .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins, affecting various biochemical pathways.

- Neuroprotective Effects : In animal models of Alzheimer’s disease, compounds related to this structure showed substantial inhibition of nSMase2 activity, leading to reduced exosome release and improved cognitive outcomes.

- Anti-Mycobacterial Activity : Some derivatives have been evaluated for their anti-mycobacterial properties, showing comparable effectiveness to standard treatments against Mycobacterium tuberculosis .

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mouse models of Alzheimer’s disease, treatment with this compound derivatives resulted in significant cognitive improvements and reduced neuroinflammation markers. The mechanism was linked to the inhibition of nSMase2, showcasing the compound's potential as a neuroprotective agent .

Case Study 2: Cancer Cell Line Testing

A series of cytotoxicity assays were conducted on A549 lung cancer cells using various derivatives of the compound. Results indicated that while some derivatives maintained significant anticancer activity, others exhibited minimal effects, suggesting a structure-activity relationship that warrants further investigation .

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

- Structural Difference : The (R)-stereochemistry at the pyrrolidine 3-position distinguishes this compound from the target molecule (stereochemistry unspecified).

- Hypothesized Impact : Enantiomeric differences may alter receptor-binding specificity or metabolic stability. For example, (R)-configurations in chiral amines often exhibit distinct biological activities compared to (S)-isomers .

2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide

- Structural Difference : Replaces the pyrrolidine ring with a six-membered piperidine ring and substitutes ethyl with a methyl group.

- Hypothesized Impact: The larger piperidine ring may reduce steric hindrance, enhancing binding to flatter active sites.

Substituent Position and Chain Length

2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

- Structural Difference : Features an isopropyl group instead of ethyl and a pyrrolidin-3-ylmethyl substituent.

- Hypothesized Impact : The bulkier isopropyl group may increase steric hindrance, reducing binding affinity but improving metabolic resistance. The extended pyrrolidinylmethyl chain could enhance solubility due to increased polarity .

Aromatic vs. Aliphatic Systems

N-BENZOTHIAZOL-2-YL-2-OXO-2-PIPERIDIN-1-YL-ACETAMIDE ()

- Structural Difference : Incorporates a benzothiazole aromatic system and a piperidine ring.

- Hypothesized Impact : The aromatic benzothiazole group may enhance π-π stacking interactions with protein targets, improving affinity but reducing solubility. Molecular weight (289.36 g/mol) and planar structure contrast sharply with the aliphatic, compact target compound .

Data Table: Key Structural and Hypothesized Properties

Research Implications

While direct experimental data for this compound are unavailable, structural analogs suggest:

Pyrrolidine vs. Piperidine : Smaller pyrrolidine rings may favor interactions with compact enzymatic pockets, whereas piperidine derivatives could suit broader binding sites .

Ethyl vs. Isopropyl : Ethyl balances lipophilicity and steric effects, while isopropyl may improve metabolic stability at the cost of target affinity .

Stereochemistry : Unspecified stereochemistry in the target compound leaves room for optimization; enantiopure synthesis could refine activity .

Biological Activity

2-Amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. Its structural characteristics suggest interactions with various neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C9H19N3O, with a molecular weight of 185.27 g/mol. The compound features an amine functional group and a pyrrolidine ring, contributing to its unique properties and biological activity. The presence of the ethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as neurotransmitter receptors and enzymes. It may modulate the activity of these targets, influencing downstream signaling pathways that are crucial for various physiological processes. Research indicates that compounds with similar structures can affect acetylcholine and dopamine receptor systems, leading to enhanced cognitive functions or neuroprotective effects .

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological activity. Its potential interactions with acetylcholine receptors suggest it could enhance cognitive function and memory, making it a candidate for further research in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cell lines. Preliminary findings indicate a favorable safety profile, with low cytotoxicity observed at therapeutic concentrations. This aspect is critical for its development as a pharmacological agent .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic synthesis techniques, ensuring high purity levels suitable for biological testing. Various synthetic routes have been explored to optimize yield and purity .

Pharmacological Applications

Research has indicated potential applications in:

- Neurological Disorders : As a lead compound for drug development targeting cognitive enhancement.

- Anti-inflammatory Properties : Investigations are ongoing regarding its role in modulating inflammatory pathways, which could be beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Data Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Neuropharmacological | Potential enhancement of cognitive function | |

| Cytotoxicity | Low cytotoxicity in vitro | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Drug Development | Lead compound for neurological disorder treatments |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide, and how are reaction conditions optimized?

A common approach involves condensation reactions using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours, as demonstrated in analogous acetamide derivatives . Optimization includes:

- Temperature control : Low temperatures (0–5°C) minimize side reactions.

- Catalyst selection : Piperidine enhances reaction efficiency by deprotonating intermediates.

- Solvent choice : Ethanol balances solubility and reactivity.

For reproducibility, monitor reaction progress via TLC or HPLC.

Q. How can researchers validate the purity of this compound post-synthesis?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm). A validated method for related acetamides involves:

- Mobile phase : Acetonitrile/water (65:35 v/v) .

- Sample preparation : Dissolve 0.1 g in 1 L water, dilute with acetonitrile.

Compare retention times against standards and quantify impurities (<0.1% threshold).

Q. What preliminary assays are suitable for evaluating its biological activity?

- Antimicrobial screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response curves : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values.

Q. What safety precautions are advised during handling?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved?

- Multi-technique validation : Cross-validate NMR (¹H/¹³C) with X-ray crystallography (if crystals are obtainable). For example, single-crystal X-ray studies resolved ambiguities in related acetamides with an R factor <0.065 .

- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-31G* basis set) to identify conformational discrepancies .

Q. What strategies mitigate low yields in multi-step syntheses?

Q. How can researchers address conflicting bioactivity results across studies?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and protocols.

- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may show variable activity .

- Meta-analysis : Pool data from >3 independent studies and apply statistical rigor (e.g., ANOVA with post-hoc tests).

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (target: 1–3), bioavailability (>30%), and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina models interactions with targets (e.g., kinase enzymes) using PDB structures .

Q. How to design stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH) and temperatures (40–80°C) for 24–72 hours.

- Analytical endpoints : Monitor degradation via HPLC peak area reduction and identify byproducts with LC-MS .

Q. What experimental frameworks elucidate its mechanism of action?

- Target identification : Use pull-down assays with biotinylated analogs and mass spectrometry.

- Pathway analysis : RNA-seq or phosphoproteomics on treated cells to map signaling cascades .

- Knockout models : CRISPR/Cas9 gene editing to validate target dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.